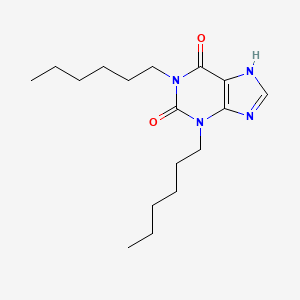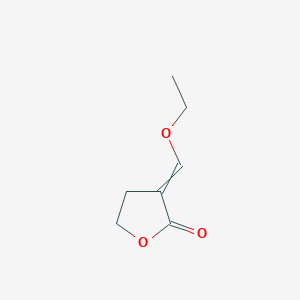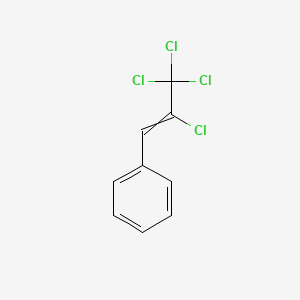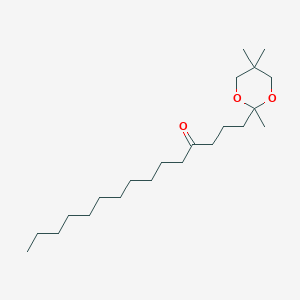
1,3-Dihexyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features two hexyl groups attached to the nitrogen atoms at positions 1 and 3 of the purine ring, and it has keto groups at positions 2 and 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 1H-purine-2,6-dione with hexyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various alkyl or aryl substituted purine derivatives.
科学研究应用
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes like replication and transcription. The specific pathways involved depend on the biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with methyl groups instead of hexyl groups.
1,3-Diethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with ethyl groups instead of hexyl groups.
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with propyl groups instead of hexyl groups.
Uniqueness
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological molecules. The hexyl groups provide increased hydrophobicity compared to shorter alkyl chains, potentially affecting the compound’s behavior in biological systems and its applications in various fields.
属性
CAS 编号 |
111671-82-0 |
|---|---|
分子式 |
C17H28N4O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
1,3-dihexyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2/c1-3-5-7-9-11-20-15-14(18-13-19-15)16(22)21(17(20)23)12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,18,19) |
InChI 键 |
MUGSATKSDJICNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=C(C(=O)N(C1=O)CCCCCC)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)


![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)




![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)


![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
